molecular formula C10H18N2O2S B8494947 tert-Butyl 5-thioxo-1,4-diazepane-1-carboxylate

tert-Butyl 5-thioxo-1,4-diazepane-1-carboxylate

Cat. No. B8494947
M. Wt: 230.33 g/mol
InChI Key: JKCNXSFBWGQOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5-thioxo-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 5-thioxo-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-thioxo-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 5-thioxo-1,4-diazepane-1-carboxylate

Molecular Formula

C10H18N2O2S

Molecular Weight

230.33 g/mol

IUPAC Name

tert-butyl 5-sulfanylidene-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-8(15)11-5-7-12/h4-7H2,1-3H3,(H,11,15)

InChI Key

JKCNXSFBWGQOBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=S)NCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate, P4S10 (0.2 eq.), HMDO (2 eq.) and dichloromethane were combined and stirred magnetically at room temperature for 1 hour. The reaction mixture was then cooled to 0° C. and aqueous K2CO3 solution (1.26 mL of 5.3 M/mmol P4S10 taken) was added. A volume of acetone equal to one half of the reaction solvent was added to obtain a stirrable mixture, and the reaction mixture was stirred vigorously for 30 minutes at 0° C. Volatiles were evaporated, water and ethyl acetate were added, layers were separated and the organic phase was washed with water and brine. The organic extract was dried over Na2SO4 and evaporated, to afford the title compound. 1H NMR (300 MHz, CDCl3) δ 8.7 (bs, 1H), 3.68-3.60 (m, 4H), 3.42-3.38 (m, 2H), 3.15-3.09 (m, 2H), 1.43 (s, 9H); MS (ES) C10H18N2O2S requires 230. Found: 231 (M+H+).
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